Cerium;rhodium
Description
Historical Context and Discovery Milestones
The story of cerium;rhodium compounds begins with the isolation of their constituent elements. Rhodium was discovered in 1803 by William Hyde Wollaston during his investigations of platinum ores, named for the rose-red hue of its chlorine complexes. Cerium, identified independently by Berzelius and Hisinger in 1803, became the first rare earth element to be isolated. However, the synthesis of intermetallic this compound compounds awaited the 20th century, as metallurgical techniques advanced to handle these reactive elements.
Early work in the 1960s–1970s focused on phase diagrams and basic structural characterization. The CeRh₂ compound, crystallizing in the MgCu₂-type Laves phase structure, emerged as a prototype for studying heavy fermion behavior. A breakthrough occurred in 1984 with the identification of CeRhSn adopting the ZrNiAl-type structure (space group P-62m), where alternating layers of cerium and rhodium/tin atoms create a complex network of chemical bonds. This discovery highlighted the critical role of 4f-electron hybridization in determining material properties.
The 21st century brought transformative developments, including the 2021 discovery of two-phase superconductivity in CeRh₂As₂ under high magnetic fields. This material exhibits a remarkable critical field exceeding 14 T at 0.4 K, with superconductivity persisting through a field-induced phase transition – a phenomenon rarely observed in any superconductor.
Properties
CAS No. |
60570-51-6 |
|---|---|
Molecular Formula |
Ce5Rh4 |
Molecular Weight |
1112.20 g/mol |
IUPAC Name |
cerium;rhodium |
InChI |
InChI=1S/5Ce.4Rh |
InChI Key |
GJQANTRMBKZZGX-UHFFFAOYSA-N |
Canonical SMILES |
[Rh].[Rh].[Rh].[Rh].[Ce].[Ce].[Ce].[Ce].[Ce] |
Origin of Product |
United States |
Preparation Methods
Acidic Impregnation and pH Control
A foundational approach for supporting rhodium on cerium oxide involves acidic impregnation. As detailed in US Patent 4420420, rhodium precursors such as RhCl₃·3H₂O are dissolved in aqueous mineral acids (e.g., HCl, HNO₃) to achieve pH ≤ 1, preventing premature hydroxide precipitation. This acidic environment ensures uniform distribution of Rh³⁺ ions within the pores of SiO₂ or TiO₂ supports. Subsequent neutralization with NaOH or KOH precipitates rhodium hydroxide directly onto the support’s interior surfaces. Critical to this method is the gradual pH adjustment—rapid neutralization risks agglomeration, as evidenced by reduced surface areas when pH exceeds 1.5 during impregnation.
Support Material Considerations
The choice of support profoundly influences Rh dispersion. Silica supports with high pore volumes (0.55 mL/g) and surface areas (150 m²/g) enable optimal Rh infiltration, as demonstrated by 0.5 wt% Rh loading achieved through sequential dipping in RhCl₃ and NaOH solutions. Titania supports, though less commonly employed, show comparable efficacy when processed under identical conditions. Post-impregnation, supports are air-dried at 50–150°C to prevent crystallite growth, followed by H₂ reduction at 300°C to yield metallic Rh nanoparticles.
Drying and Reduction Protocols
Thermal treatment parameters critically determine final catalyst morphology. Slow drying at ≤150°C preserves Rh dispersion, whereas temperatures >200°C induce particle coalescence, reducing active sites. Reduction in H₂ atmospheres at 300°C optimally activates Rh⁰ sites without sintering, as confirmed by EXAFS studies showing Rh-Rh coordination numbers <2 in well-dispersed catalysts. Alternative reductants like hydrazine or methanol vapor offer milder conditions but risk residual carbon contamination.
Hydrothermal Synthesis Approaches
Template-Assisted Framework Construction
Recent advances utilize sacrificial ZnO templates to fabricate 3D cerium oxide networks. As reported by Feng et al., macroscopic ZnO scaffolds (0.3 g/cm³ density) are immersed in Ce(NO₃)₃ solutions, where acidic etching (pH ≈ 5) simultaneously dissolves ZnO and deposits Ce₁₋ₓZnₓO₂₋δ films. Critical point drying preserves the microtube architecture, yielding aerogels with 99.9% porosity and surface areas exceeding 200 m²/g. Rhodium incorporation occurs via post-synthesis infiltration of Rh nanoparticle dispersions, achieving 1–2 nm Rh clusters within CeO₂ walls.
Doping and Composite Formation
In situ doping during hydrothermal synthesis enhances Rh-CeO₂ interactions. A modified approach dissolves RhCl₃·3H₂O alongside Ce(NO₃)₃·6H₂O in NaOH solutions (6 M), followed by 24-hour aging at 120°C. This one-pot method yields CeO₂ nanorods (50 m²/g) with atomically dispersed Rh³⁺, as verified by HAADF-STEM. The alkaline environment (pH ≈14) promotes CeO₂ rod growth along directions while incorporating Rh into surface vacancies.
Atomic Layer Deposition and Single-Atom Catalysts
Synthesis of Singly Dispersed Rhodium Cations
Breakthroughs in single-atom catalysis employ deposition-precipitation to anchor Rh¹⁺ on CeO₂. As detailed by Opalade et al., CeO₂ nanorods are incubated in Rh(NO₃)₃ solutions at 80°C, where surface hydroxyl groups bind Rh³⁺ via electrostatic attraction. Subsequent calcination at 450°C stabilizes Rh-O-Ce linkages without clustering, achieving 0.2 wt% Rh loading with 100% dispersion. Aberration-corrected STEM confirms individual Rh atoms occupy Ce³⁺ sites on {100} facets.
Stabilization Mechanisms on Cerium Oxide
The redox activity of CeO₂ facilitates Rh stabilization through dynamic charge transfer. In situ XPS during CH₄ oxidation reveals Rh¹⁺ ↔ Rh³⁺ cycling coupled with Ce⁴⁺ ↔ Ce³⁺ transitions, preventing Rh aggregation up to 700°C. This synergy enables sustained syngas production (83% H₂ yield) with negligible deactivation over 100 hours.
Comparative Analysis of Synthesis Methodologies
Table 1: Cerium-Rhodium Catalyst Preparation Parameters
Table 2: Support Material Impact on Rh Dispersion
| Support | Pore Volume (mL/g) | Rh Crystallite Size (nm) | CO Oxidation T₅₀ (°C) |
|---|---|---|---|
| SiO₂ | 0.55 | 2.1 | 180 |
| CeO₂ | 0.35 | Atomic dispersion | 155 |
| ZnO-CeO₂ | 0.99 | 1.8 | 170 |
Chemical Reactions Analysis
Catalytic Oxidation Reactions
Rhodium(III) catalyzes oxidation reactions using cerium(IV) as the primary oxidant in acidic media. Key findings include:
-
Vicinal Diols Oxidation : Rh(III) accelerates the oxidation of propane-1,2-diol and butane-2,3-diol by Ce(IV), following first-order kinetics at low oxidant concentrations. Higher Ce(IV) concentrations reduce reaction velocity due to intermediate complex destabilization .
-
Dextrose Oxidation : The Rh(III)-catalyzed oxidation of dextrose by Ce(IV) in sulfuric acid proceeds via a Rh³⁺/Rh⁴⁺ catalytic cycle. Activation parameters include:
Table 1: Effect of Ce(IV) Concentration on Reaction Rate
| [Ce(IV)] (×10³ mol/dm³) | Rate Constant (k₁, ×10³ min⁻¹) |
|---|---|
| 1.00 | 1.38 |
| 2.00 | 2.64 |
| 3.00 | 3.91 |
| 4.00 | 4.12 |
| Data adapted from kinetic studies on dextrose oxidation . |
Methane Conversion to Oxygenates
CeO₂-supported Rh single-atom catalysts (SAs Rh-CeO₂) enable direct methane conversion (DMC) to methanol (CH₃OH) and methyl hydroperoxide (CH₃OOH) under mild conditions (50°C, H₂O₂):
-
Yield Enhancement : SAs Rh-CeO₂ achieves 1,231.7 mmol·g⁻¹·h⁻¹ oxygenate yield, 6.5× higher than Rh cluster catalysts (189.4 mmol·g⁻¹·h⁻¹) .
-
Mechanism : CeO₂ generates ∙OOH/∙OH radicals, aiding methane’s C–H bond activation. Single-atom Rh selectively forms ∙CH₃, which combines with radicals to produce oxygenates, avoiding overoxidation to COₓ .
Table 2: Methane Conversion Performance
| Catalyst | Oxygenate Selectivity (%) | Yield (mmol·g⁻¹·h⁻¹) |
|---|---|---|
| SAs Rh-CeO₂ NWs | 93.9 | 1,231.7 |
| Rh/CeO₂ NWs (clusters) | 56.4 | 189.4 |
| Data from high-efficiency DMC studies . |
Superconducting Material CeRh₂As₂
The cerium-rhodium-arsenide compound CeRh₂As₂ exhibits unconventional superconductivity:
-
Dual Superconducting Phases : Arises from asymmetric crystal structure around Ce atoms, enabling two distinct superconducting states below 0.35 K .
-
Applications : Potential for topological quantum computing due to robust surface states resistant to decoherence .
CO Oxidation and Surface Interactions
CeO₂-modified Rh catalysts show enhanced CO oxidation activity:
-
Surface Dynamics : CeO₂ nanostructures on Rh(111) undergo temperature-dependent redox cycles:
-
CO Adsorption : CeO₂ stabilizes metallic Rh, favoring linear CO adsorption over disruptive geminal dicarbonyl species .
Reaction Mechanisms and Kinetic Insights
-
Oxidation Catalysis : Ce(IV) forms a complex with the organic substrate, generating radicals that transfer electrons to Rh(III), regenerating Rh(II) for subsequent Ce(IV) reduction .
-
Methane Activation : DFT calculations confirm CeO₂’s role in lowering C–H bond activation energy (1.23 eV vs. 1.56 eV for pure Rh), enabling selective oxidation .
Cerium-rhodium systems demonstrate remarkable versatility, from enabling high-yield catalytic processes to pioneering quantum materials. Their synergistic interactions—particularly in redox mediation and structural stabilization—underscore their importance in both industrial catalysis and cutting-edge material science.
Scientific Research Applications
The applications of cerium and rhodium, both individually and in conjunction, span across various industrial, chemical, and environmental fields. Cerium (Ce) and rhodium (Rh) possess unique catalytic and material properties that make them valuable in a wide array of applications .
Cerium Applications
Cerium, particularly in the form of cerium(IV) oxide (CeO2), finds extensive use in several key areas:
Polishing Agents: Cerium(IV) oxide is widely employed as a polishing agent, especially in chemical-mechanical planarization (CMP) processes .
Glass Manufacturing: CeO2 is utilized to decolorize glass by converting green-tinted ferrous impurities into nearly colorless ferric oxides .
Substitute for Thoria: Cerium is used as a substitute for radioactive thorium dioxide (thoria) in applications such as the manufacture of electrodes for gas tungsten arc welding. Ceria improves arc stability, eases the start-up process, and reduces burn-off .
Gas Mantles and Pyrophoric Alloys: Cerium was initially used in gas mantles, where cerium dioxide acts as a catalyst for the combustion of thorium oxide, producing a bright white light . It is also a component of "mischmetal," a pyrophoric alloy (50% cerium, 25% lanthanum, and other lanthanides) used in lighter flints. Often, iron is added to form ferrocerium .
Catalysis: Cerium compounds are used in automobile exhaust purification systems and petroleum processing to convert harmful pollutants into less harmful substances . Cerium catalysts also enable more efficient and sustainable chemical reactions in chemical synthesis, reducing the environmental impact of industrial processes .
Optical Materials: Cerium compounds are used in manufacturing high refractive index glasses for optical lenses and prisms. Cerium oxides are also used to prepare phosphors for fluorescent lamps and screens, enhancing brightness and color quality .
Biological Applications: Cerium oxide nanoparticles (CeO2 NPs) have shown potential in clinical practices due to their antimicrobial properties and ability to control inflammatory conditions. They have demonstrated antibacterial toxicity against Porphyromonas gingivalis and can promote the proliferation and osteogenic differentiation of human periodontal ligament cells (hPDLCs) . CeO2 NPs also exhibit the capability to decrease free radical levels over time, indicating their potential in reducing oxidative stress .
Rhodium Applications
Rhodium is predominantly used in the following applications:
Catalytic Converters: The primary application of rhodium is in automobile catalytic converters, where it converts harmful unburned hydrocarbons, carbon monoxide, and nitrogen oxide exhaust emissions into less noxious gases .
Chemical Industry: Rhodium catalysts are employed in industrial processes, particularly those involving carbon monoxide. In the Monsanto process, rhodium iodides catalyze the carbonylation of methanol to produce acetic acid . Rhodium-based complexes are also the dominant catalysts for hydroformylation, which converts alkenes to aldehydes, used in the production of detergents, fragrances, and some drugs .
Alloying Agent: Rhodium is used as an alloying agent to enhance the hardness and corrosion resistance of platinum and palladium. These alloys are used in furnace windings, bushings for glass fiber production, thermocouple elements, electrodes for aircraft spark plugs, and laboratory crucibles .
Electrical Contacts: Rhodium is valued for its small electrical resistance, stable contact resistance, and high corrosion resistance in electrical contacts .
Optical Instruments: Rhodium plating, applied through electroplating or evaporation, provides an extremely hard and corrosion-resistant surface, making it useful for optical instruments .
Nuclear Reactors: Rhodium neutron detectors are used in nuclear reactors to measure neutron flux levels. These detectors provide an accurate 3D representation of reactivity, allowing for fine-tuning to optimize nuclear fuel consumption .
Combined Applications of Cerium and Rhodium
The combination of cerium and rhodium in catalytic systems leverages the synergistic effects of both metals, enhancing catalytic performance :
Enhanced Thermal Stability: The thermal stability of rhodium catalysts can be significantly improved by the addition of ceria .
CO Oxidation: Cerium and rhodium are employed together as catalysts in the oxidation of poisonous carbon monoxide (CO) .
Steam Reforming: Cerium-promoted rhodium alumina catalysts exhibit enhanced activity and thermal stability, making them suitable for steam reforming processes .
Redox Properties: Ceria can be re-oxidized by CO2, with the rhodium surface promoting the re-oxidation by splitting the CO2 and providing atomic oxygen .
Data Table: Applications of Cerium and Rhodium
Case Studies
Catalytic Converters: Rhodium, in conjunction with other metals like platinum and palladium, is a critical component of catalytic converters in automobiles. These converters reduce emissions of harmful pollutants such as nitrogen oxides (NOx) by catalyzing their conversion into nitrogen and oxygen . The inclusion of cerium in these converters further enhances their efficiency by promoting oxygen storage and release, which helps in the oxidation of hydrocarbons and carbon monoxide .
Steam Reforming Catalysts: Cerium-promoted rhodium alumina catalysts have been studied for their application in steam reforming, a process used to produce hydrogen from hydrocarbons . The addition of cerium enhances the thermal stability and activity of the rhodium catalyst, leading to improved hydrogen production efficiency.
Mechanism of Action
The mechanism of action of cerium-rhodium compounds involves the redox cycling between cerium(III) and cerium(IV) states, facilitated by the catalytic properties of rhodium . This redox cycling allows the compound to participate in various oxidation and reduction reactions, making it an effective catalyst. The molecular targets and pathways involved in these reactions include the activation of oxygen molecules and the reduction of nitrogen oxides, which are crucial for applications in environmental catalysis .
Comparison with Similar Compounds
Structural and Crystallographic Properties
- Ce₂Rh₃Ge₅ : Synthesized via bismuth flux, this intermetallic compound adopts the U₂Co₃Si₅ structure (space group Ibam). Cerium atoms occupy cavities within a 3D [Rh₃Ge₅] network, with Ce–Rh distances ranging 320–355 pm and Ce–Ge distances 302–331 pm .
- Ce₂Rh₂Ga : Two polymorphs exhibit distinct coordination: Ce atoms are surrounded by 6 Rh, 4 Ga, and 5 Ce atoms, forming a pentagonal prism derivative. Rh atoms adopt a distorted square antiprism geometry .
- Rh/CeOₓ Systems : STEM-EDX and XPS studies reveal Rh particles co-located with Ce atoms. CeOₓ partially protects Rh from oxidation, while Rh–Ce interactions modify electron density on Rh surfaces .
Table 1: Structural Parameters of Selected Ce–Rh Compounds
Catalytic Performance
- CO₂ Methanation :
- Ni–Ce/Ce–Co Bimetallic Oxides : At 30 bar, reused Co–Ce catalysts (Pechini method) achieve 71% CO₂ conversion, nearly double that of Rh/Al₂O₃ (39%) under identical conditions .
- Rh/CeOₓ Systems : Ce doping enhances Rh stability against oxidation. DRIFTS data show a blueshift (~2067 → 2039 cm⁻¹) in linear CO adsorption, indicating reduced electron back-bonding due to Rh–Ce interactions .
- Solar Fuel Synthesis : Rh–CeOₓ composites enable direct conversion of CO₂ and H₂O into hydrocarbons via solar thermochemical cycles. CeO₂ acts as an oxygen buffer, while Rh catalyzes C–C coupling .
Table 2: Catalytic Activity of Ce–Rh Systems vs. Competitors
Electronic and Redox Properties
- Valency Modulation : In CeRh₁₋ₓPdₓSn, cerium valency stabilizes at ~3.1 (XANES), influenced by Rh’s electronegativity. Rh–Ce charge transfer reduces electron density on Rh, weakening CO adsorption .
- Redox Synergy : Ce³⁺/Ce⁴⁺ cycles in Rh–CeOₓ enhance oxygen mobility, critical for oxidation reactions. Zr doping further improves Ce³⁺ regeneration rates .
Thermal Stability
- CeCO₃/Rh Systems : Thermal decomposition of Ce(III) carbonate in O₂ yields CeO₂, while Rh impregnation alters decomposition pathways in reducing atmospheres, preserving metallic Rh .
Q & A
Q. What are the effective methods for synthesizing cerium-rhodium intermetallic compounds, and how do experimental parameters influence crystal structure?
- Methodological Answer : Synthesis of Ce-Rh intermetallics often employs flux-growth techniques (e.g., bismuth flux) to achieve single-crystal growth under controlled stoichiometric ratios. Key parameters include annealing temperature (typically 800–1100°C), cooling rates, and flux-to-reactant ratios. Structural characterization via single-crystal X-ray diffraction (XRD) is critical to confirm atomic arrangements, as seen in Ce₂Rh₃Ge₅, where Ce and Rh occupy distinct crystallographic sites . Differential thermal analysis (DTA) can optimize phase-pure synthesis by identifying melting points and phase transitions.
Q. Which characterization techniques are essential for analyzing the structural and electronic properties of Ce-Rh compounds?
- Methodological Answer : Prioritize a combination of XRD for crystallographic validation, scanning/transmission electron microscopy (SEM/TEM) for morphological analysis, and X-ray photoelectron spectroscopy (XPS) to probe oxidation states (e.g., Ce³⁺/Ce⁴⁺ and Rh⁰/Rh³⁺). Magnetic susceptibility measurements (SQUID) and neutron scattering can elucidate Ce's 4f-electron behavior, which is critical for understanding hybridization with Rh’s d-orbitals .
Q. How can researchers design reproducible experiments to study Ce-Rh catalytic activity?
- Methodological Answer : Establish controlled environments (e.g., inert-gas gloveboxes) to prevent oxidation. Use standardized protocols for catalyst preparation (e.g., impregnation, sol-gel) and validate activity via gas chromatography (GC) or mass spectrometry (MS). Include reference catalysts (e.g., Pt/C) for benchmarking. Document parameters like surface area (BET analysis), particle size (TEM), and reaction kinetics (Arrhenius plots) to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory data on the catalytic performance of Ce-Rh systems (e.g., CO oxidation vs. hydrogenation) be systematically resolved?
- Methodological Answer : Apply multivariate analysis to isolate variables such as Ce/Rh ratio, support material (e.g., Al₂O₃ vs. CeO₂), and pretreatment conditions (calcination temperature). Use in situ spectroscopy (DRIFTS, XAS) to monitor active sites under operando conditions. Cross-validate with computational models (DFT) to identify electronic interactions that dictate selectivity .
Q. What computational approaches are most effective for modeling electronic interactions in Ce-Rh alloys, and how do they align with experimental data?
- Methodological Answer : Density functional theory (DFT) with Hubbard-U corrections (DFT+U) is critical for addressing Ce’s strong electron correlations. Compare calculated band structures with angle-resolved photoemission spectroscopy (ARPES) data. Molecular dynamics (MD) simulations can model thermal stability, while charge-density difference plots reveal charge transfer between Ce and Rh .
Q. How should researchers integrate heterogeneous catalysis literature to address knowledge gaps in Ce-Rh mechanistic studies?
- Methodological Answer : Conduct systematic reviews using databases like SciFinder and Web of Science, filtering for studies on redox-active supports (e.g., CeO₂) and Rh’s d-band center modifications. Critically evaluate methodologies in peer-reviewed papers, noting discrepancies in reaction conditions or characterization techniques. Propose hybrid models (e.g., Mars-van Krevelen for oxidation vs. Langmuir-Hinshelwood for hydrogenation) to reconcile divergent mechanisms .
Q. What strategies mitigate challenges in synthesizing phase-pure Ce-Rh nanoparticles with controlled size distributions?
- Methodological Answer : Employ colloidal synthesis with surfactants (e.g., oleylamine) to limit agglomeration. Use small-angle X-ray scattering (SAXS) for real-time monitoring of nucleation. Adjust reducing agents (e.g., NaBH₄ concentration) and annealing atmospheres (H₂/Ar) to stabilize desired phases. Pair high-resolution TEM with electron energy loss spectroscopy (EELS) to confirm composition at the nanoscale .
Methodological Frameworks
- For Experimental Design : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions. For example, a study on Ce-Rh’s role in methane reforming should address scalability (feasibility) and carbon deposition mitigation (novelty) .
- For Data Analysis : Use open-source tools like Python’s SciPy for statistical validation of catalytic turnover frequencies (TOFs) or XRD pattern refinements (e.g., GSAS-II). Transparently report uncertainties and outliers in datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
